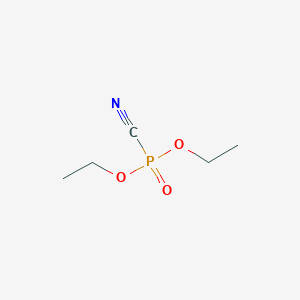

Diethyl cyanophosphonate

Description

Properties

IUPAC Name |

diethoxyphosphorylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO3P/c1-3-8-10(7,5-6)9-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWWLCMDTZFSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183639 | |

| Record name | Diethylphosphorocyanidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Diethyl cyanophosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2942-58-7 | |

| Record name | Diethyl cyanophosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylphosphorocyanidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylphosphorocyanidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl cyanidophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLPHOSPHOROCYANIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAD4WPZ7T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Cyanophosphonate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl cyanophosphonate (DEPC), also known as diethyl phosphorocyanidate, is a versatile and highly reactive organophosphorus reagent with significant applications in organic synthesis. It is particularly valued as a coupling agent in peptide synthesis and for the formation of esters and other acyl derivatives. Its utility stems from the potent electrophilicity of the phosphorus atom, activated by the electron-withdrawing cyanide group. This technical guide provides an in-depth overview of the synthesis of this compound via the Michaelis-Arbuzov reaction, detailed experimental protocols, and a comprehensive summary of its characterization using modern analytical techniques.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as triethyl phosphite (B83602), on an electrophilic cyanogen (B1215507) halide, typically cyanogen bromide.

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic cyanogen carbon of cyanogen bromide, displacing the bromide ion to form a quasi-phosphonium intermediate, triethoxy(cyano)phosphonium bromide.

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl group carbons of the intermediate. This results in an Sₙ2 displacement, yielding the stable pentavalent this compound and ethyl bromide as a byproduct.[1][2]

Synthesis Workflow

Caption: Synthesis workflow for this compound via the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis

Disclaimer: This procedure involves highly toxic materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

Materials:

-

Triethyl phosphite (C₆H₁₅O₃P)

-

Cyanogen bromide (CBrN)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

-

Heating mantle and temperature controller.

-

Vacuum distillation apparatus.

Procedure:

-

Setup: Assemble the dry three-neck flask in a fume hood. Charge the flask with triethyl phosphite (1.0 equivalent).

-

Reaction Initiation: Begin stirring and gently heat the triethyl phosphite.

-

Addition of Cyanogen Bromide: Slowly add cyanogen bromide (1.0 equivalent) to the triethyl phosphite through the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reaction temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to approximately 100-120°C. The formation of ethyl bromide (b.p. 38°C) will be observed. Continue heating until the evolution of ethyl bromide ceases, indicating the reaction is nearing completion.

-

Purification: Allow the reaction mixture to cool to room temperature. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are routinely employed.

Logical Flow of Characterization

Caption: Logical workflow for the analytical characterization of this compound.

Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀NO₃P | [3] |

| Molecular Weight | 163.11 g/mol | [3] |

| CAS Number | 2942-58-7 | [3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 104-105 °C / 19-20 mmHg | [5] |

| Density | 1.075 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.403 | [3] |

Spectroscopic Data

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands.[6]

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Intensity |

| 2990 | ν(C-H) | Asymmetric CH₃ stretch | Medium |

| 2941 | ν(C-H) | Asymmetric CH₂ stretch | Weak |

| 2208 | ν(C≡N) | Nitrile stretch | Medium |

| 1288 | ν(P=O) | Phosphoryl stretch | Strong |

| 1167 | δ(CH₃) | CH₃ deformation | Medium |

| 1027 | ν(P-O-C) | P-O-C stretch | Strong |

| 970 | δ(CH₂) | CH₂ rock | Strong |

| 798 | ν(P-C) | P-C stretch | Strong |

Experimental Protocol: FT-IR

-

Method: Attenuated Total Reflectance (ATR) or neat liquid film between KBr plates.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure (ATR): A small drop of the purified liquid is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken prior to sample analysis.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and connectivity of this compound.

Note: Reliable, experimentally verified NMR data for this compound (CAS 2942-58-7) is not consistently available in public scientific databases. The data presented by some commercial suppliers has been identified as belonging to a different chemical compound. The following table describes the expected signals and couplings based on the known structure.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| ¹H NMR | ~ 4.3 | Doublet of Quartets (dq) | ³JHP ≈ 8-10, ³JHH ≈ 7.1 | O-CH₂ -CH₃ |

| ~ 1.4 | Triplet (t) | ³JHH ≈ 7.1 | O-CH₂-CH₃ | |

| ¹³C NMR | ~ 110-115 | Doublet (d) | ¹JCP ≈ 180-200 | C ≡N |

| ~ 65 | Doublet (d) | ²JCP ≈ 6-8 | O-CH₂ -CH₃ | |

| ~ 16 | Doublet (d) | ³JCP ≈ 5-7 | O-CH₂-CH₃ | |

| ³¹P NMR | ~ -15 to -25 | Singlet (proton decoupled) | - | P |

Experimental Protocol: NMR

-

Sample Preparation: A small amount of purified this compound (~5-10 mg) is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Standard 1D acquisition programs are used for ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra. For ³¹P NMR, 85% H₃PO₄ is used as an external standard (δ = 0 ppm).

Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns.

| m/z | Proposed Fragment Identity | Comments |

| 163 | [M]⁺ | Molecular Ion |

| 135 | [M - C₂H₄]⁺ | Loss of ethene (McLafferty rearrangement) |

| 108 | [(HO)₂P(O)CN]⁺ | Base Peak , loss of ethyl groups |

| 81 | [P(O)(OH)₂]⁺ | Loss of cyanide from m/z 108 |

| 65 | [P(O)OH]⁺ | Further fragmentation |

Experimental Protocol: MS

-

Method: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS).

-

GC Conditions: A capillary column (e.g., DB-5) is used. The sample is injected in a suitable solvent (e.g., dichloromethane), and a temperature gradient is applied to separate the components.

-

MS Conditions: Ionization is typically performed at 70 eV. The mass analyzer scans a range (e.g., m/z 40-200) to detect the molecular ion and its fragments.

Conclusion

This compound is a valuable synthetic reagent whose preparation is readily achieved via the Michaelis-Arbuzov reaction. This guide outlines a representative synthesis protocol and details the necessary analytical methods for its comprehensive characterization. The combination of IR spectroscopy to confirm functional groups, mass spectrometry to verify molecular weight, and multinuclear NMR spectroscopy to establish the precise chemical structure provides a robust workflow for quality control. Proper handling and characterization are paramount for ensuring the successful application of this potent reagent in research and development.

References

- 1. This compound | 2942-58-7 | FD35418 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. ジエチルシアノホスホナート 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 2942-58-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 2942-58-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide on the Core Mechanism of Action of Diethyl Cyanophosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl cyanophosphonate (DECP), also known as diethyl phosphorocyanidate (DEPC), is a versatile and highly reactive organophosphorus compound with a wide range of applications in organic synthesis. It is most notably utilized as an efficient coupling reagent for the formation of amide and ester bonds, as well as a dehydrating agent for the conversion of aldoximes to nitriles. This technical guide provides a comprehensive overview of the core mechanisms of action of DECP in these key chemical transformations. Detailed experimental protocols, quantitative data on reaction yields, and visualizations of the reaction pathways are presented to offer a thorough understanding of its reactivity and utility for researchers, scientists, and drug development professionals.

Introduction

This compound (DECP) is a colorless to yellow liquid with the chemical formula C₅H₁₀NO₃P.[1] It is a highly toxic and corrosive compound that requires careful handling in a well-ventilated fume hood.[1] Despite its hazardous nature, DECP's unique reactivity makes it an invaluable reagent in organic synthesis, particularly in peptide chemistry and the formation of other crucial chemical bonds.[1][2] This guide will delve into the fundamental mechanisms through which DECP facilitates these transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2942-58-7 | [1] |

| Molecular Formula | C₅H₁₀NO₃P | [1] |

| Molecular Weight | 163.11 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 104-105 °C at 19 mmHg | |

| Density | 1.075 g/mL at 25 °C | |

| Refractive Index | n20/D 1.403 | |

| Solubility | Soluble in most common organic solvents such as DMF, THF, diethyl ether, and toluene (B28343). Decomposes in water. | [3] |

Core Mechanisms of Action

The high reactivity of the phosphorus-cyanide (P-CN) bond in DECP is central to its function as a coupling and dehydrating agent. The electron-withdrawing cyanide group makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.

Amide Bond Formation (Peptide Coupling)

DECP is widely recognized as an efficient reagent for the synthesis of amide bonds, a fundamental reaction in peptide chemistry.[2] The process is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), which plays a crucial role in the reaction mechanism.

Mechanism:

The reaction proceeds through a two-step mechanism involving the activation of the carboxylic acid.

-

Activation of the Carboxylic Acid: The first step involves the deprotonation of the carboxylic acid by triethylamine to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic phosphorus atom of DECP. This results in the displacement of the cyanide ion and the formation of a highly reactive acyloxyphosphonium intermediate.

-

Nucleophilic Attack by the Amine: The amine nucleophile then attacks the carbonyl carbon of the activated carboxylic acid intermediate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and releases diethyl phosphate (B84403) as a byproduct.

// Nodes RCOOH [label="Carboxylic Acid (R-COOH)"]; TEA [label="Triethylamine (Et3N)", shape=ellipse, fillcolor="#FFFFFF"]; Carboxylate [label="Carboxylate Anion (R-COO⁻)"]; DECP [label="this compound ((EtO)₂P(O)CN)"]; Intermediate [label="Acyloxyphosphonium Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Amine [label="Amine (R'-NH₂)"]; Tetrahedral [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Amide [label="Amide (R-CO-NHR')"]; Byproduct [label="Diethyl Phosphate ((EtO)₂P(O)OH)"];

// Edges RCOOH -> Carboxylate [label="+ Et3N"]; Carboxylate -> Intermediate [label="+ DECP\n- CN⁻", color="#EA4335"]; Intermediate -> Tetrahedral [label="+ R'-NH₂", color="#34A853"]; Tetrahedral -> Amide [color="#EA4335"]; Tetrahedral -> Byproduct [label="- (EtO)₂P(O)O⁻", style=dashed, color="#5F6368"]; } .dot Figure 1: Proposed mechanism of DECP-mediated amide bond formation.

Experimental Protocol: Amidation of 4-Biphenylacetic Acid with Benzylamine (B48309) [1]

-

Materials:

-

4-Biphenylacetic Acid (1.91 g, 9.0 mmol, 1.0 equiv.)

-

Benzylamine (1.1 mL, 10.0 mmol, 1.1 equiv.)

-

This compound (DECP) (2.06 g, 11.0 mmol, 1.2 equiv.)

-

Triethylamine (TEA) (1.7 mL, 12.0 mmol, 1.3 equiv.)

-

N,N-Dimethylformamide (DMF) (46 mL)

-

Water

-

Toluene

-

Isopropyl alcohol (IPA)

-

-

Procedure:

-

In a 4-necked round-bottom flask equipped with a magnetic stir bar, charge 4-biphenylacetic acid, benzylamine, and DMF under a nitrogen atmosphere.

-

Add triethylamine at room temperature.

-

Cool the flask to 5 °C in an ice bath.

-

Add this compound dropwise at 5 °C.

-

Stir the mixture at room temperature for 19 hours.

-

Pour the reaction mixture into 200 mL of water.

-

Filter the resulting precipitate, wash with 50 mL of water, and dry under reduced pressure.

-

Purify the crude product by recrystallization from a 1:1 mixture of toluene and IPA.

-

-

Yield: 2.36 g (87%) of 2-([1,1'-biphenyl]-4-yl)-N-benzylacetamide as a white needle-shaped crystal.[1]

Quantitative Data: Peptide Coupling Yields

| Coupling Reaction | Yield (%) | Reference |

| 4-Biphenylacetic acid + Benzylamine | 87 | [1] |

Ester Bond Formation

Similar to amide bond formation, DECP can be employed to facilitate the synthesis of esters from carboxylic acids and alcohols. The reaction also typically requires a base to deprotonate the carboxylic acid.

Mechanism:

The mechanism for esterification is analogous to that of amidation.

-

Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a base, and the resulting carboxylate attacks DECP to form the acyloxyphosphonium intermediate.

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as the nucleophile, attacks the carbonyl carbon of the activated intermediate. The subsequent collapse of the tetrahedral intermediate yields the ester and diethyl phosphate.

// Nodes RCOOH [label="Carboxylic Acid (R-COOH)"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; Carboxylate [label="Carboxylate Anion (R-COO⁻)"]; DECP [label="this compound ((EtO)₂P(O)CN)"]; Intermediate [label="Acyloxyphosphonium Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Alcohol [label="Alcohol (R'-OH)"]; Tetrahedral [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Ester [label="Ester (R-CO-OR')"]; Byproduct [label="Diethyl Phosphate ((EtO)₂P(O)OH)"];

// Edges RCOOH -> Carboxylate [label="+ Base"]; Carboxylate -> Intermediate [label="+ DECP\n- CN⁻", color="#EA4335"]; Intermediate -> Tetrahedral [label="+ R'-OH", color="#34A853"]; Tetrahedral -> Ester [color="#EA4335"]; Tetrahedral -> Byproduct [label="- (EtO)₂P(O)O⁻", style=dashed, color="#5F6368"]; } .dot Figure 2: Proposed mechanism of DECP-mediated ester formation.

Experimental Protocol: General Procedure for Esterification [5]

-

Materials:

-

Carboxylic Acid (1.0 equiv.)

-

Alcohol (1.2-1.5 equiv.)

-

This compound (DECP) (1.1-1.2 equiv.)

-

Triethylamine (TEA) (1.2-1.5 equiv.)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

-

Procedure:

-

Dissolve the carboxylic acid and alcohol in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add triethylamine to the solution and stir for a few minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add this compound dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data: Esterification Yields

Esterification reactions using DECP generally proceed with good to excellent yields, although this can be substrate-dependent.[6]

| Carboxylic Acid | Alcohol | Yield (%) | Reference |

| Benzoic Acid | Ethanol | >90 (Typical) | [5] |

| Acetic Acid | Benzyl Alcohol | >90 (Typical) | [5] |

| Pivalic Acid | Methanol | Moderate (Steric Hindrance) | [5] |

Conversion of Aldoximes to Nitriles

DECP is an effective dehydrating agent for the conversion of aldoximes to their corresponding nitriles under mild conditions.[2]

Mechanism:

The mechanism involves the activation of the aldoxime hydroxyl group by DECP, followed by an elimination reaction.

-

Activation of the Aldoxime: The lone pair of electrons on the nitrogen atom of the aldoxime attacks the electrophilic phosphorus atom of DECP. This results in the formation of a phosphonium (B103445) intermediate and the displacement of the cyanide ion.

-

Elimination: A base, such as triethylamine, abstracts a proton from the hydroxyl group, leading to the elimination of diethyl phosphate and the formation of the nitrile.

// Nodes Aldoxime [label="Aldoxime (R-CH=NOH)"]; DECP [label="this compound ((EtO)₂P(O)CN)"]; Intermediate [label="Phosphonium Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; Nitrile [label="Nitrile (R-C≡N)"]; Byproduct [label="Diethyl Phosphate ((EtO)₂P(O)OH)"];

// Edges Aldoxime -> Intermediate [label="+ DECP\n- CN⁻", color="#EA4335"]; Intermediate -> Nitrile [label="+ Base\n- (EtO)₂P(O)OH", color="#34A853"]; } .dot Figure 3: Proposed mechanism for the conversion of aldoximes to nitriles using DECP.

Experimental Protocol: General Procedure for Nitrile Synthesis from Aldoximes [7]

-

Materials:

-

Aldoxime (1.0 equiv.)

-

This compound (DECP) (1.1 equiv.)

-

Triethylamine (TEA) (1.2 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the aldoxime in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add triethylamine to the solution.

-

Add this compound to the mixture at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Quantitative Data: Nitrile Synthesis Yields

The dehydration of aldoximes to nitriles using DECP is generally a high-yielding reaction for a variety of substrates.[7]

| Aldoxime | Yield (%) | Reference |

| Benzaldoxime | 92 | [7] |

| 4-Chlorobenzaldoxime | 95 | [7] |

| 2-Naphthaldehyde oxime | 90 | [7] |

| Cinnamaldehyde oxime | 83-90 | [7] |

Safety and Handling

This compound is a highly toxic and corrosive substance.[1][8] It is fatal if swallowed, in contact with skin, or if inhaled.[9] It causes severe skin burns and eye damage.[9] All handling of DECP must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[1]

Toxicity Data:

| Route | Species | LD50/LC50 | Reference(s) |

| Intraperitoneal | Mouse | 1.4 mg/kg | [9][10][11] |

| Subcutaneous | Mouse | 25 mg/kg | [10] |

| Intravenous | Rabbit | 4 mg/kg | [10] |

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily due to the high electrophilicity of its phosphorus center. Its ability to efficiently activate carboxylic acids for nucleophilic attack makes it an excellent choice for the formation of amide and ester bonds, including in the challenging context of peptide synthesis. Furthermore, its dehydrating properties are effectively utilized in the conversion of aldoximes to nitriles. While its high toxicity necessitates stringent safety precautions, a thorough understanding of its mechanisms of action allows for its effective and safe application in the synthesis of a wide range of valuable organic molecules. This guide provides the fundamental knowledge required for researchers, scientists, and drug development professionals to harness the synthetic potential of this compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Diethyl phosphorocyanidate - Enamine [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 7. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound | C5H10NO3P | CID 76257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Diethyl cyanophosphonate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl cyanophosphonate (DEPC), a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and logical visualizations to facilitate its application in a laboratory setting.

Core Physical and Chemical Properties

This compound, also known by synonyms such as Cyanophosphonic acid diethyl ester and Diethyl phosphorocyanidate, is a valuable organophosphorus compound.[1][2][3] It is recognized for its role as a phosphorus-containing building block in the synthesis of phosphonates and phosphonamides.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless to yellow liquid | [1][4][5] |

| Molecular Formula | C₅H₁₀NO₃P | [1][3][4][6][7] |

| Molecular Weight | 163.11 g/mol | [1][3][4][6][8] |

| Boiling Point | 90°C at 11 mmHg104-105°C at 19 mmHg104-105°C at 20 mmHg104-105°C at 25 hPa | [4][5][8][9][10][11] |

| Density | 1.075 g/mL at 25°C1.088 g/cm³ | [4][5][10][11][8] |

| Refractive Index (n20/D) | 1.4010 - 1.403 | [4][5][10][11] |

| Flash Point | 80°C (176°F) - 81°C | [4][8][9][10] |

| Solubility | Soluble in most common organic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), diethyl ether, and toluene. Decomposes in water. | [4][5][11] |

| Stability | Moisture-sensitive.[4][5] Should be stored under an inert gas.[12] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 2942-58-7 | [1][4][6][7][8] |

| PubChem CID | 76257 | [1][6] |

| EC Number | 220-936-5 | [6] |

| IUPAC Name | diethoxyphosphorylformonitrile | [6] |

| SMILES | CCOP(=O)(C#N)OCC | [6] |

| InChI | InChI=1S/C5H10NO3P/c1-3-8-10(7,5-6)9-4-2/h3-4H2,1-2H3 | [6] |

Reactivity and Applications in Organic Synthesis

This compound is a highly efficient reagent primarily used for amide bond formation, including racemization-free peptide synthesis.[3] It is also valuable for O-, S-, and C-acylations, making it a versatile tool in organic synthesis.[4][13] Compared to other cyanating agents, DEPC is noted to be less toxic.[4][13]

Its utility extends to the synthesis of biologically active molecules, making it invaluable in pharmaceutical research and development.[1] It serves as an intermediate in the production of agrochemicals, particularly pesticides and herbicides.[1] Furthermore, DEPC is employed in the synthesis of flame retardants and other specialty chemicals.[1] It has also been used as a nerve agent simulant in research contexts.[5][10]

A key application of DEPC is as a condensing reagent for the synthesis of amides and peptides.[5] It facilitates the reaction between a carboxylic acid and an amine under mild and nearly neutral conditions.[14]

Experimental Protocols

3.1. Amidation of 4-Biphenylacetic Acid with Benzylamine (B48309)

This protocol provides a practical example of using this compound as a condensing agent in amide synthesis.

Materials:

-

4-Biphenylacetic acid

-

Benzylamine

-

This compound (DEPC)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Toluene

-

Isopropyl alcohol (IPA)

Procedure:

-

A 4-necked round-bottom flask equipped with a magnetic stir bar is charged with 4-biphenylacetic acid (9.0 mmol, 1.0 equivalent), benzylamine (10.0 mmol, 1.1 equivalents), and DMF (46 mL) under a nitrogen atmosphere.

-

Triethylamine (12.0 mmol, 1.3 equivalents) is added to the mixture at room temperature.

-

The flask is cooled to 5°C in an ice bath.

-

This compound (11.0 mmol, 1.2 equivalents) is added dropwise to the cooled mixture, maintaining the temperature at 5°C.

-

The reaction mixture is then stirred at room temperature for 19 hours.

-

Upon completion, the mixture is poured into water (200 mL).

-

The resulting precipitate is collected by filtration and washed with water (50 mL).

-

The crude product is dried under reduced pressure.

-

Purification is achieved by recrystallization from a toluene:IPA (1:1) mixture to yield the final product.

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (50:1). The Rf value for the product is 0.61.

Work-up and Waste Disposal: All operations should be conducted in a fume hood. The aqueous filtrate (wastewater) should be adjusted to pH 10 with a 1 mol/L NaOH solution. This basic solution is then treated with an aqueous solution of sodium hypochlorite (B82951) to decompose any residual cyanide. Complete decomposition should be confirmed using cyanide test paper before disposal.[4]

Visualizations

Diagram 1: General Workflow for Amide Synthesis using DEPC

Caption: A flowchart illustrating the key steps in a typical amide synthesis reaction using this compound as a coupling agent.

Diagram 2: Logical Relationship in DEPC-Mediated Peptide Coupling

Caption: A diagram showing the role of this compound in activating a carboxylic acid to facilitate nucleophilic attack by an amine, leading to the formation of an amide bond.

Spectral Data

Access to spectral data is crucial for the characterization of this compound. The following databases provide spectral information:

-

Mass Spectrometry (MS): The NIST WebBook and PubChem provide mass spectral data (electron ionization).[5][8]

-

Infrared (IR) Spectroscopy: IR spectra are available on ChemicalBook and PubChem.[6][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling.[4][5] It is also moisture-sensitive.[4][5]

-

Handling: Must be handled in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, should be worn.[4] Avoid contact with skin and eyes, and prevent inhalation of vapors.[4]

-

Storage: Store in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen) to maintain stability.[4][5][10] Keep the container tightly closed.[9]

-

Hazards: It is classified as highly toxic by ingestion, inhalation, and skin absorption.[6] It causes severe skin burns and eye damage.[9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] It is a combustible liquid.[9]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this compound and follow all institutional safety protocols.

References

- 1. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 2. This compound(2942-58-7) MS spectrum [chemicalbook.com]

- 3. Diethyl phosphorocyanidate - Enamine [enamine.net]

- 4. TCI Practical Example: Condensation Using this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(2942-58-7) IR Spectrum [chemicalbook.com]

- 7. Diethyl (4-cyanophenyl)phosphonate | C11H14NO3P | CID 3613497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C5H10NO3P | CID 76257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 2942-58-7 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 13. nbinno.com [nbinno.com]

- 14. This compound(2942-58-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Diethyl Cyanophosphonate (DEPC) for Researchers and Drug Development Professionals

Introduction

Diethyl cyanophosphonate (DEPC), with the CAS number 2942-58-7, is a versatile organophosphorus reagent widely utilized in organic synthesis.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling procedures, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. DEPC is primarily recognized for its efficacy as a coupling reagent in the formation of amide and peptide bonds, offering a practical and efficient tool for the synthesis of complex molecules.[2] It is also employed in the synthesis of phosphonate (B1237965) derivatives, which have shown potential as antiviral and anticancer agents.[1]

Chemical Structure and Physicochemical Properties

DEPC, also known as diethyl phosphorocyanidate or cyanophosphonic acid diethyl ester, is a clear, colorless to yellow liquid.[3] Its chemical structure features a central phosphorus atom double-bonded to an oxygen atom, and single-bonded to two ethoxy groups and a cyanide group. This structure is represented by the chemical formula C₅H₁₀NO₃P and the SMILES notation CCOP(=O)(C#N)OCC.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2942-58-7 | [4] |

| Molecular Formula | C₅H₁₀NO₃P | [1] |

| Molecular Weight | 163.11 g/mol | [1][4] |

| Appearance | Clear colorless to yellow liquid | [1][3] |

| Boiling Point | 104-105 °C at 19-25 hPa | [3][4][5] |

| Density | 1.075 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.403 | [3][4] |

| Solubility | Soluble in common organic solvents such as DMF, THF, diethyl ether, and toluene. | [2][3][5] |

| Storage Temperature | 2-8°C | [4] |

Applications in Organic Synthesis and Drug Development

DEPC serves as a crucial reagent in various synthetic transformations, making it a valuable tool in both academic research and industrial drug development.

Peptide Synthesis and Amide Bond Formation

The primary application of DEPC is as a coupling reagent for the formation of amide bonds, including the peptide bonds that are fundamental to protein structure.[2] It facilitates the reaction between a carboxylic acid and an amine, leading to the formation of an amide with high efficiency.[2] This method is noted for being rapid, clean, and often free of side products.[2] The reaction proceeds under mild and nearly neutral conditions, which is advantageous for sensitive substrates.[2]

Synthesis of Bioactive Phosphonate Derivatives

DEPC is utilized in the synthesis of phosphonate derivatives, a class of compounds that are of significant interest in medicinal chemistry.[1] These derivatives have been investigated for their potential as antiviral and anticancer agents, highlighting the importance of DEPC in the discovery of new therapeutic molecules.[1]

Other Synthetic Applications

Beyond amide and phosphonate synthesis, DEPC has other applications in organic chemistry. It can be used as a cyanating agent to introduce a cyanide group into various molecules.[5] Additionally, it finds utility in the production of materials such as flame retardants and plasticizers.[1]

Experimental Protocols

General Protocol for DEPC-Mediated Amidation

A detailed example of a DEPC-mediated amidation involves the reaction of 4-biphenylacetic acid with benzylamine. The following is a generalized protocol based on this and other sources.

Materials:

-

Carboxylic acid

-

Amine

-

This compound (DEPC)

-

Triethylamine (B128534) (TEA) or another suitable base

-

Anhydrous solvent (e.g., DMF, THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and the amine (1.1-1.2 equivalents) in the anhydrous solvent.

-

Add triethylamine (1.2-1.5 equivalents) to the solution at room temperature.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add this compound (1.1-1.2 equivalents) dropwise to the cooled solution, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, the reaction is typically worked up by pouring the mixture into water to precipitate the product or by extraction with an organic solvent.

-

The crude product is then purified by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

The mechanism of DEPC-mediated amide bond formation involves the activation of the carboxylic acid. The DEPC reacts with the carboxylate to form a highly reactive acyl cyanide intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of diethyl phosphate (B84403) as a byproduct.

Caption: General workflow for DEPC-mediated amide/peptide bond formation.

Safety and Handling

This compound is a highly toxic and corrosive substance and must be handled with extreme care in a well-ventilated fume hood.[3][5] It is also moisture-sensitive and should be stored in a refrigerator under an inert atmosphere, such as nitrogen.[3][5] When handling DEPC, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Synthesis of this compound

While DEPC is commercially available from various chemical suppliers, detailed public-domain protocols for its laboratory synthesis are not readily found in the primary literature. A patented method for a similar compound, cyanomethyl diethyl phosphate, involves the reaction of chloroacetonitrile (B46850) with triethyl phosphite.[6] The synthesis of DEPC likely involves the reaction of a cyanide source with a diethyl phosphonate derivative, such as diethyl chlorophosphate. Given its hazardous nature, purchasing from a reputable supplier is the recommended and safer option for most research and development applications.

Caption: Key application areas of this compound.

This compound is a potent and versatile reagent with significant applications in organic synthesis, particularly for the formation of amide and peptide bonds. Its utility in the synthesis of potentially therapeutic phosphonate derivatives further underscores its importance in drug discovery and development. While its hazardous nature necessitates careful handling, its efficacy and the mild conditions under which it can be employed make it an invaluable tool for chemists. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of DEPC's properties, applications, and safety protocols is essential for its effective and safe utilization in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl phosphorocyanidate - Enamine [enamine.net]

- 3. This compound | 2942-58-7 [chemicalbook.com]

- 4. This compound 90 2942-58-7 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

The Advent of a Versatile Reagent: A Technical History of Diethyl Cyanophosphonate

For researchers, scientists, and professionals in drug development, the quest for efficient and reliable reagents is perpetual. Diethyl cyanophosphonate (DEPC), a name now synonymous with effective amide bond formation and peptide synthesis, emerged from the crucible of organic chemistry in the early 1970s, offering a significant advancement in the synthetic chemist's toolkit. This technical guide delves into the discovery, history, and core functionalities of this pivotal organophosphorus compound.

Discovery and Early History

The introduction of this compound as a practical reagent for organic synthesis is credited to the insightful work of Japanese chemists Shun-ichi Yamada, Yoichi Kasai, and Takayuki Shioiri. In their seminal 1973 paper published in Tetrahedron Letters, they reported DEPC as a novel and efficient reagent for the synthesis of amides. This discovery was part of a broader exploration into new phosphorylating agents for peptide synthesis, a field of intense research due to the growing importance of peptides in biochemistry and medicine.

Prior to the advent of DEPC, the synthesis of amides and peptides often relied on reagents that could lead to significant racemization and side reactions. The work by Yamada, Kasai, and Shioiri demonstrated that DEPC could facilitate the coupling of carboxylic acids and amines under mild conditions, affording high yields of the desired amides with minimal loss of stereochemical integrity. This breakthrough laid the foundation for the widespread adoption of DEPC in organic synthesis, particularly in the intricate art of peptide construction.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in a wide range of common organic solvents. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀NO₃P | |

| Molecular Weight | 163.11 g/mol | |

| CAS Number | 2942-58-7 | |

| Boiling Point | 104-105 °C at 19 mmHg | [1] |

| Density | 1.075 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.403 | [1] |

Core Applications in Organic Synthesis

The utility of this compound stems from its ability to act as a potent activating agent for carboxylic acids, enabling their efficient reaction with nucleophiles.

Amide Bond Formation and Peptide Synthesis

The primary and most celebrated application of DEPC is in the formation of amide bonds, the very linkages that define peptides and proteins. The reaction proceeds by the activation of a carboxylic acid in the presence of a tertiary amine base, such as triethylamine (B128534). This activated intermediate is then readily attacked by the amino group of another molecule to form the amide bond.

The general workflow for a DEPC-mediated amide coupling is depicted in the following diagram:

Figure 1: General workflow for DEPC-mediated amide bond formation.

A proposed mechanism for this transformation involves the formation of a highly reactive acyl phosphonate (B1237965) intermediate. The carboxylate, generated by the base, attacks the phosphorus atom of DEPC, displacing the cyanide ion. The resulting acyl phosphonate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and diethyl phosphate (B84403) as a byproduct.

Figure 2: Proposed mechanism for DEPC-mediated amide bond formation.

Experimental Protocols

Original Synthesis of this compound

While the seminal 1973 paper focused on its application, the synthesis of DEPC itself is a crucial aspect. A common laboratory preparation involves the reaction of diethyl phosphorochloridate with sodium or potassium cyanide.

Materials:

-

Diethyl phosphorochloridate

-

Anhydrous sodium cyanide (or potassium cyanide)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of diethyl phosphorochloridate in the anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere.

-

Anhydrous sodium cyanide is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The precipitated sodium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Representative Protocol for Amide Synthesis

The following protocol is based on a reported amidation of 4-biphenylacetic acid with benzylamine (B48309).[2]

Materials:

-

4-Biphenylacetic acid

-

Benzylamine

-

This compound (DEPC)

-

Triethylamine

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

Procedure:

-

To a solution of 4-biphenylacetic acid (1.0 eq) and benzylamine (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add triethylamine (1.3 eq) at room temperature.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add this compound (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures (e.g., extraction, crystallization, or chromatography).

Quantitative Data from a Representative Experiment: [2]

| Reactant | Molar Eq. | Amount |

| 4-Biphenylacetic Acid | 1.0 | 9.0 mmol |

| Benzylamine | 1.1 | 10.0 mmol |

| This compound | 1.2 | 11.0 mmol |

| Triethylamine | 1.3 | 12.0 mmol |

| Product Yield | 87% |

Conclusion

The discovery of this compound marked a significant milestone in the field of organic synthesis. Its ability to facilitate amide bond formation with high efficiency and minimal side reactions has made it an indispensable tool for chemists, particularly in the synthesis of complex peptides and other biologically active molecules. The foundational work of Yamada, Kasai, and Shioiri continues to influence the development of new and improved coupling reagents, demonstrating the enduring legacy of their contribution to the scientific community. This technical guide provides a core understanding of the history, properties, and application of this remarkable reagent, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of Diethyl Cyanophosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for diethyl cyanophosphonate (DEPC), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these analytical techniques.

Core Spectroscopic Data

The following tables summarize the essential quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.3 | m | - | OCH₂ CH₃ |

| ~1.4 | t | - | OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~113 | C N |

| ~65 | OC H₂CH₃ |

| ~16 | OCH₂C H₃ |

³¹P NMR (Phosphorus-31 NMR) Data

| Chemical Shift (δ) ppm |

| -23.5 |

Note: NMR data can vary slightly based on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2990 | Medium | C-H stretch (alkane) |

| ~2250 | Strong | C≡N stretch (nitrile) |

| ~1270 | Strong | P=O stretch (phosphoryl) |

| ~1030 | Strong | P-O-C stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 163 | - | [M]⁺ (Molecular Ion) |

| 135 | - | [M - C₂H₄]⁺ |

| 108 | 100 | [M - C₂H₄ - HCN]⁺ |

| 81 | - | [PO₃(C₂H₅)]⁺ |

| 55 | 40.1 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy (¹H, ¹³C, ³¹P)

-

Sample Preparation: Prepare a solution of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C and ³¹P) in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-5 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45-90 degrees.

-

A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

-

-

Acquisition Parameters (³¹P NMR):

-

Set the spectral width to cover the expected phosphorus chemical shift range (e.g., -50 to 50 ppm).

-

Proton decoupling is typically used.

-

Reference the spectrum to an external standard of 85% H₃PO₄.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or injection via a gas chromatograph (GC) or liquid chromatograph (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Reactivity of Diethyl Cyanophosphonate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl cyanophosphonate (DEPC), a versatile and reactive organophosphorus compound, has emerged as a valuable reagent in modern organic synthesis. Its unique chemical properties allow for a wide range of transformations, making it an indispensable tool for the construction of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of the reactivity of DEPC with various nucleophiles, including nitrogen, oxygen, and sulfur-based nucleophiles, as well as its application in cyanation reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for the effective utilization of this powerful reagent.

Introduction

This compound, also known as diethylphosphoryl cyanide, is a colorless to pale yellow liquid with the chemical formula (C₂H₅O)₂P(O)CN.[1] It is a highly reactive electrophile, susceptible to nucleophilic attack at the phosphorus center. This reactivity is the basis for its widespread use as a coupling reagent and a versatile synthetic building block.[2] This guide will delve into the core reactivity of DEPC with N-, O-, and S-nucleophiles, as well as its role in cyanation reactions.

Reactivity with N-Nucleophiles: Amide and Peptide Bond Formation

One of the most prominent applications of DEPC is in the formation of amide bonds, a cornerstone of peptide synthesis and the synthesis of numerous pharmaceuticals.[1] DEPC acts as an efficient coupling reagent, facilitating the condensation of carboxylic acids and amines.[3]

General Reaction and Mechanism

The reaction proceeds via the activation of the carboxylic acid by DEPC to form a highly reactive acyl cyanide intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and diethyl phosphate (B84403) as a byproduct. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), to neutralize the liberated cyanophosphoric acid.

A proposed mechanism for the DEPC-mediated amidation is as follows:

-

The carboxylate, formed by the deprotonation of the carboxylic acid by a base, attacks the electrophilic phosphorus atom of DEPC, displacing the cyanide ion. This forms a reactive mixed anhydride (B1165640) intermediate.

-

The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid.

-

The tetrahedral intermediate collapses, eliminating diethyl phosphate and forming the desired amide.

Quantitative Data for Amidation Reactions

The efficiency of DEPC as a coupling reagent is demonstrated by the high yields obtained in the synthesis of various amides.

| Carboxylic Acid | Amine | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| 4-Biphenylacetic acid | Benzylamine (B48309) | Et₃N (1.3) | DMF | 19 | 87 | [4] |

| Benzoic acid | Aniline | Pyridine | Pyridine | 2 | 92 | [4] |

| Phenylacetic acid | 2-Fluoroaniline | Pyridine | Pyridine | 2 | 72 | [4] |

| 4-Nitrobenzoic acid | n-Propylamine | Pyridine | Pyridine | 2 | 98 | [4] |

| Acetic acid | Diethylamine | Pyridine | Pyridine | 2 | 85 | [4] |

Table 1: Representative Yields for DEPC-Mediated Amidation Reactions.

Experimental Protocol: Synthesis of 2-(4-Biphenylyl)-N-benzylacetamide

The following protocol is a practical example of a DEPC-mediated amidation reaction.[4]

Materials:

-

4-Biphenylacetic acid

-

Benzylamine

-

This compound (DEPC)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-biphenylacetic acid (1.0 equiv) and benzylamine (1.1 equiv) in DMF, triethylamine (1.3 equiv) is added at room temperature.

-

The mixture is cooled to 0 °C, and DEPC (1.2 equiv) is added dropwise.

-

The reaction mixture is stirred at room temperature for 19 hours.

-

The reaction is quenched by pouring the mixture into water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

-

Purification by recrystallization from an appropriate solvent system yields the pure amide.

Application in Peptide Synthesis and Racemization Control

DEPC is an effective reagent for peptide synthesis, promoting the formation of peptide bonds with generally low levels of racemization.[3] However, for sensitive amino acids, the risk of epimerization is a concern. The addition of racemization-suppressing additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), is a common strategy to mitigate this issue.[5][6] The HOBt ester, formed in situ, is less prone to racemization than the acyl cyanide intermediate.[7]

Reactivity with O-Nucleophiles: Phosphorylation and Cyanation

DEPC exhibits significant reactivity towards oxygen-containing nucleophiles, leading to phosphorylation and cyanation products.

Phosphorylation of Phenols

DEPC can be employed for the phosphorylation of phenols to yield the corresponding aryl diethyl phosphates. The reaction is typically carried out in the presence of a base.

| Phenol Derivative | Base | Solvent | Yield (%) | Reference |

| Phenol | Pyridine | 1,4-Dioxane | Low | [8] |

| p-Nitrophenol | Pyridine | 1,4-Dioxane | Low | [8] |

| Quercetin | Pyridine | 1,4-Dioxane | Low | [8] |

| α-Naphthol | MgO | Solvent-free | >85 | [9] |

| β-Naphthol | MgO | Solvent-free | >85 | [9] |

Table 2: Yields for the Phosphorylation of Phenols. (Note: Specific data for DEPC is limited; this table includes data from similar phosphorylating agents for context).

A plausible mechanism involves the nucleophilic attack of the phenoxide ion on the phosphorus atom of DEPC, with the cyanide ion acting as a leaving group.

Cyanation of Alcohols

DEPC, in combination with an oxidation-reduction system, can be used for the cyanation of alcohols. This reaction provides a route to nitriles and isocyanides.[10][11] The stereochemistry of the reaction is noteworthy, as it proceeds with inversion of configuration at the alcohol carbon, suggesting an Sₙ2-type mechanism.[10]

| Alcohol Substrate | Product(s) | Yield (%) | Stereochemistry | Reference |

| Primary Alcohols | Nitriles | High | - | [10][11] |

| Secondary Alcohols | Nitriles/Isocyanides | - | Inversion | [10][11] |

| Tertiary Alcohols | Isocyanides | - | Inversion | [10] |

Table 3: Reactivity of Alcohols in DEPC-Mediated Cyanation.

Reactivity with S-Nucleophiles: Thioester Formation

While less documented than its reactions with N- and O-nucleophiles, DEPC is also a competent reagent for the formation of thioesters from carboxylic acids and thiols. The yields for thioesterification are often reported to be higher than for the corresponding esterification.[3]

General Reaction

Similar to amidation, the reaction likely proceeds through the activation of the carboxylic acid by DEPC, followed by nucleophilic attack of the thiol.

Experimental Protocol: General Procedure for Thioester Synthesis

A general procedure for the synthesis of thioesters using a coupling reagent like DEPC is as follows:

Materials:

-

Carboxylic acid

-

Thiol

-

This compound (DEPC)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

-

The carboxylic acid (1.0 equiv) and thiol (1.0-1.2 equiv) are dissolved in an anhydrous solvent.

-

A base (1.1-1.5 equiv) is added to the mixture.

-

DEPC (1.1-1.3 equiv) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is worked up by washing with aqueous solutions to remove the diethyl phosphate byproduct and excess reagents.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Cyanation of Carbonyl Compounds

DEPC is an effective cyanating agent for aldehydes and ketones, leading to the formation of cyanohydrin diethyl phosphates.[2][9] This reaction proceeds under neutral conditions, often catalyzed by a Lewis acid.

Mechanism of Cyanation

The reaction is initiated by the nucleophilic attack of the cyanide ion (which can be generated in situ from DEPC or added as a catalytic amount of a cyanide salt) on the carbonyl carbon. The resulting alkoxide then attacks the phosphorus atom of another DEPC molecule (or the initially formed cyanophosphonate intermediate) to give the cyanohydrin phosphate.[12]

References

- 1. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Diethyl phosphorocyanidate - Enamine [enamine.net]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Theoretical Calculation Studies of Diethyl Cyanophosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl cyanophosphonate (DEPC), a versatile reagent in organic synthesis, is recognized for its utility in peptide coupling, phosphorylation, and as a cyanating agent.[1] Its structural similarity to nerve agents like Tabun also makes it a subject of interest in defense-related research as a simulant.[1] Understanding the electronic structure, reactivity, and decomposition pathways of DEPC at a molecular level is crucial for optimizing its synthetic applications and for developing effective countermeasures in case of misuse. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties.

This technical guide provides an in-depth overview of a theoretical computational approach to studying this compound. It outlines detailed methodologies for geometry optimization, vibrational frequency analysis, and reaction pathway investigation. The presented data, while illustrative of a typical computational study, is organized into clear tables for comparative analysis. Furthermore, logical workflows and reaction pathways are visualized using diagrams to enhance understanding.

Computational Methodology

The theoretical calculations summarized herein are based on established computational chemistry protocols, drawing parallels from studies on similar organophosphorus compounds.[2][3]

Geometry Optimization

The molecular geometry of this compound was optimized using Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate results. Based on studies of related organophosphates, the B3LYP functional with the 6-311++G(d,p) basis set is a suitable level of theory for balancing accuracy and computational cost.[4] This combination has been shown to provide reliable geometries and vibrational frequencies for molecules containing phosphorus.

Protocol:

-

The initial structure of this compound was constructed using standard bond lengths and angles.

-

Geometry optimization was performed using the Gaussian 09 software package.

-

The B3LYP functional was employed for exchange and correlation.

-

The 6-311++G(d,p) basis set was used for all atoms.

-

The convergence criteria were set to the default values for the "Opt" keyword in Gaussian.

-

The absence of imaginary frequencies in the subsequent frequency calculation confirmed that the optimized structure corresponds to a local minimum on the potential energy surface.

Vibrational Frequency Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) spectrum of the molecule. The same level of theory (B3LYP/6-311++G(d,p)) used for geometry optimization was employed for the frequency calculations to ensure consistency.

Protocol:

-

Following geometry optimization, a frequency calculation was performed on the optimized structure.

-

The B3LYP functional and 6-311++G(d,p) basis set were used.

-

The calculated frequencies were scaled by a factor of 0.967, a common practice for B3LYP/6-311++G(d,p) to account for anharmonicity and other systematic errors.

-

The nature of the stationary point was confirmed (a minimum has zero imaginary frequencies).

-

The calculated IR spectrum was visualized and compared with available experimental data for validation.

Reaction Pathway Analysis

To investigate the reactivity of this compound, the hydrolysis reaction was chosen as a representative example, as DEPC is known to be hydrolyzed by water.[5] A transition state search was conducted to identify the energy barrier for the reaction.

Protocol:

-

The reactant complex (DEPC + H₂O) and the product complex were optimized at the B3LYP/6-311++G(d,p) level of theory.

-

A transition state search was performed using the Synchronous Transit-Guided Quasi-Newton (STQN) method (QST2 or QST3 in Gaussian).

-

The nature of the transition state was confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) calculations were performed to connect the transition state to the corresponding reactant and product minima.

-

The activation energy was calculated as the energy difference between the transition state and the reactant complex.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization of this compound at the B3LYP/6-311++G(d,p) level of theory yields the equilibrium structure of the molecule. Key structural parameters are summarized in Table 1. These parameters provide a fundamental understanding of the molecule's shape and bond characteristics.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | P=O | 1.48 Å |

| P-CN | 1.85 Å | |

| P-O(Et) | 1.60 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | O=P-CN | 115.0° |

| O=P-O(Et) | 112.5° | |

| O(Et)-P-O(Et) | 105.0° | |

| Dihedral Angle | O-P-O-C | 178.5° |

Vibrational Frequencies

The calculated vibrational frequencies provide insight into the characteristic vibrational modes of this compound. The most prominent peaks in the predicted IR spectrum are associated with the stretching of the P=O, C≡N, and P-O bonds. A selection of calculated and scaled vibrational frequencies and their assignments are presented in Table 2.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C≡N Stretch | 2250 | 2176 |

| P=O Stretch | 1290 | 1247 |

| P-O-C Asymmetric Stretch | 1050 | 1015 |

| P-O-C Symmetric Stretch | 980 | 947 |

| P-CN Stretch | 750 | 725 |

Visualizations

Computational Workflow

The logical flow of the theoretical calculations performed in this study is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the theoretical analysis of this compound.

Proposed Hydrolysis Mechanism Pathway

The hydrolysis of this compound is a critical reaction for its degradation. A plausible reaction pathway involves the nucleophilic attack of a water molecule on the phosphorus center. The following diagram illustrates this proposed mechanism.

Caption: A simplified diagram showing the proposed mechanism for the hydrolysis of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for studying the molecular properties and reactivity of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the geometry, vibrational spectra, and reaction mechanisms of this important chemical compound. The presented methodologies and illustrative data serve as a valuable resource for researchers in organic synthesis, materials science, and drug development. The combination of quantitative data presented in tables and the logical visualization of workflows and reaction pathways provides a clear and in-depth understanding of the theoretical investigation of this compound. Further experimental validation of these theoretical predictions would be a valuable next step in fully characterizing this versatile molecule.

References

- 1. 氰基膦酸二乙酯 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H10NO3P | CID 76257 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Diethyl Cyanophosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for diethyl cyanophosphonate (DEPC). Due to its high toxicity and reactivity, strict adherence to safety protocols is essential when working with this compound. This document outlines its chemical and physical properties, potential hazards, and detailed procedures for safe handling, storage, emergency response, and disposal.

Chemical and Physical Properties

This compound, with CAS number 2942-58-7, is a colorless to yellow liquid.[1] It is also known by several synonyms, including Diethylphosphoryl cyanide (DEPC), Cyanophosphonic acid diethyl ester, and Diethyl phosphorocyanidate.[1][2][3] It is a moisture-sensitive compound that should be stored under nitrogen in a refrigerator.[1][4]

| Property | Value | References |

| Molecular Formula | C5H10NO3P | [1][5] |

| Molecular Weight | 163.11 g/mol | [1][5] |

| Appearance | Clear, colorless to yellow liquid | [1][3] |

| Boiling Point | 104-105 °C at 19-25 hPa | [1][4] |

| Density | 1.075 g/cm³ at 25 °C | [1][4] |

| Flash Point | 80 °C (176 °F) | [1][6] |

| Refractive Index | 1.4010 - 1.403 | [1] |

| Water Solubility | Decomposes | [1][4][6] |

| Solubility in Organic Solvents | Soluble in dimethylformamide, tetrahydrofuran, diethyl ether, and toluene | [1] |

Hazard Identification and Toxicity

This compound is classified as a highly toxic and corrosive substance.[1][7] It is fatal if swallowed, inhaled, or in contact with skin.[5][8] Contact with acids liberates very toxic hydrogen cyanide gas.[8] It causes severe skin and eye burns.[5][8]

| Hazard Statement | Classification | References |

| H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled | [5] |

| H314 | Causes severe skin burns and eye damage | [5][8] |

| EUH032 | Contact with acids liberates very toxic gas | [8] |

Toxicity Data:

| Test | Species | Route | Value | References |

| LD50 | Mouse | Intraperitoneal | 1.4 mg/kg | [5][6][9] |

Chronic exposure may interfere with iodine uptake by the thyroid gland due to the metabolic conversion of the cyanide moiety to thiocyanate.[10]

Experimental Protocols and Handling

General Handling Precautions:

-

Work should be conducted in a well-ventilated chemical fume hood.[1][4]

-

Avoid all personal contact, including inhalation of vapors or mists.[10]

-

Wear appropriate personal protective equipment (PPE) at all times.[1][8]

-

Keep away from sources of ignition as it is a combustible liquid.[1][8]

-

Prevent contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

Containers may develop pressure; open them carefully and vent periodically.[10]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE) workflow for handling this compound.

Storage and Incompatibility

-

Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[1][11][12] Recommended storage temperature is 2-8°C.[4][12]

-

Store under a nitrogen atmosphere to prevent moisture degradation.[1][4]

-

Segregate from incompatible materials.[10]

-